molecular formula C11H13ClN2O2 B12322135 3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

Cat. No.: B12322135
M. Wt: 240.68 g/mol
InChI Key: XQQBWUZSLDACSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a cyanophenyl group, and a butanoic acid moiety, making it a versatile building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-amino-4-(4-cyanophenyl)butanoic acid hydrochloride typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with solvents at elevated temperatures, depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound often employs solvent-free methods to enhance efficiency and reduce costs. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature has been reported to afford the target compound . Additionally, stirring the reaction mixture at elevated temperatures, such as 70°C, can further optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The cyanophenyl group can be reduced to form amines or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product, with temperatures ranging from room temperature to elevated temperatures and the use of solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-amino-4-(4-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target proteins, while the cyanophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is unique due to its chiral nature and the presence of both an amino group and a cyanophenyl group. This combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-amino-4-(4-cyanophenyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-8(2-4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQBWUZSLDACSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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